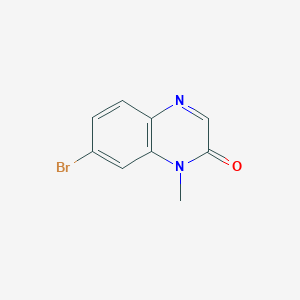

7-Bromo-1-methyl-1H-quinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

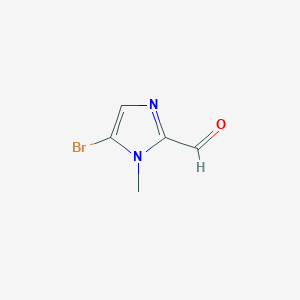

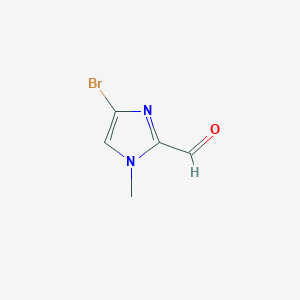

7-Bromo-1-methyl-1H-quinoxalin-2-one is a chemical compound with the molecular formula C9H7BrN2O . It has a molecular weight of 239.07 and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 7-Bromo-1-methyl-1H-quinoxalin-2-one is 1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

7-Bromo-1-methyl-1H-quinoxalin-2-one is a solid at room temperature .Applications De Recherche Scientifique

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been extensively studied for their potential in cancer therapy. 7-Bromo-1-methyl-1H-quinoxalin-2-one can serve as a scaffold for synthesizing compounds with anti-cancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with various cellular pathways .

Anti-Microbial Activity

The structural motif of quinoxaline is known to possess significant anti-microbial properties. Derivatives of 7-Bromo-1-methyl-1H-quinoxalin-2-one can be designed to target a broad spectrum of pathogenic bacteria and fungi, providing a pathway for the development of new antibiotics .

Anti-Convulsant Activity

Quinoxaline derivatives are also explored for their neurological applications, particularly in the treatment of convulsions. The brominated quinoxalines can act on central nervous system receptors and modulate neurotransmitter release to prevent seizure episodes .

Anti-Tuberculosis Activity

Given the rise of drug-resistant strains of tuberculosis, there is a need for novel therapeutic agents7-Bromo-1-methyl-1H-quinoxalin-2-one derivatives can be potent inhibitors of Mycobacterium tuberculosis, the causative agent of TB, offering a new avenue for treatment .

Anti-Malarial Activity

Malaria remains a major global health challenge. Quinoxaline compounds, including those derived from 7-Bromo-1-methyl-1H-quinoxalin-2-one , have shown promise as anti-malarial agents due to their ability to interfere with the life cycle of Plasmodium species .

Material Science Applications

Beyond pharmacological uses, 7-Bromo-1-methyl-1H-quinoxalin-2-one is valuable in material science. It can be used in the synthesis of organic compounds with specific electronic and photonic properties, which are essential for creating advanced materials for electronic devices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Physicochemical Properties

The molecular weight of 7-Bromo-1-methyl-1H-quinoxalin-2-one is 239.07 g/mol . It is a solid at room temperature .

Pharmacokinetics

The compound has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier .

Lipophilicity and Solubility

The compound has a Log Po/w (iLOGP) of 2.1, indicating its lipophilicity . It has a solubility of 0.359 mg/ml .

Safety Information

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating potential hazards upon exposure .

Propriétés

IUPAC Name |

7-bromo-1-methylquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQENRTPCMCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)N=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510861 |

Source

|

| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methyl-1H-quinoxalin-2-one | |

CAS RN |

82019-32-7 |

Source

|

| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)